N-(2-ナフチル)ビフェニル-4-アミン

概要

説明

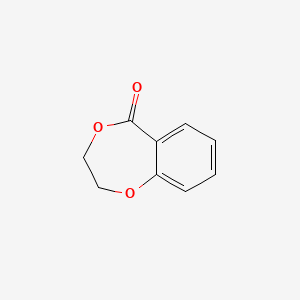

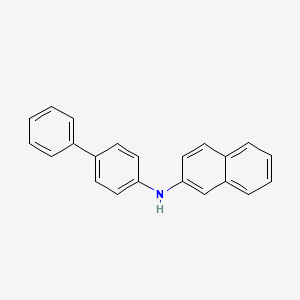

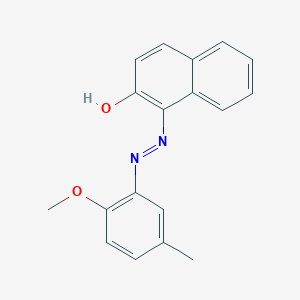

“n-(2-Naphthyl)biphenyl-4-amine”, also known as NPB, is an organic compound with the molecular formula C44H32N2 . It is used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of naphthylamine-based compounds like NPB involves the reaction of aldehydes and ketones with primary or secondary amines to form imine derivatives . A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described .Molecular Structure Analysis

The molecular weight of NPB is 588.738 Da . The structure of NPB can be viewed using Java or Javascript .Chemical Reactions Analysis

Amines, including naphthylamine-based compounds, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo SN2 reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of amines, including NPB, depend on the number of carbon-containing groups attached to them . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen .科学的研究の応用

有機エレクトロルミネッセンス素子(OLED)

N-(2-ナフチル)ビフェニル-4-アミンなどの化合物は、OLED の開発に不可欠です。これらのデバイスは、電流が流されると光を放出する有機化合物を使用しています。 ナフタルイミドの誘導体は、N-(2-ナフチル)ビフェニル-4-アミンと構造的類似性を共有しており、明るい固体発光、色調整可能性、およびエネルギー効率のために、OLED の発光材料として使用されます 。これらは、発光ホスト、ドーパント、ホールブロッキング、および電子輸送材料として機能し、色のスペクトルを提供し、白色発光体としても機能します。

抗菌用途

ナフチル置換ポリアミン抱合体は、N-(2-ナフチル)ビフェニル-4-アミンに類似した構造を含み、抗菌剤として有望な結果を示しています。これらは、メチシリン耐性黄色ブドウ球菌(MRSA)やクリプトコッカス・ネオフォルマンスなどの病原体に対して顕著な本来の抗菌特性を示します。 これらの化合物は、抗生物質増強剤としても研究されており、グラム陰性菌に対する既存の抗生物質の有効性を向上させる可能性があります .

導電性ポリマー

N-(2-ナフチル)ビフェニル-4-アミンの窒素含有芳香族ヘテロ環状構造により、導電性ポリマーでの使用が可能です。これらのポリマー(ポリカルバゾールとその誘導体など)は、光電子特性、高い電荷キャリア移動度、および形態学的安定性を備えています。 これらは、ナノデバイス、充電式バッテリー、および電気化学トランジスタで使用されます .

作用機序

Target of Action

N-(2-Naphthyl)biphenyl-4-amine, also known as NPB, is an organic compound that belongs to the family of biphenylamines

Mode of Action

The mode of action of NPB involves its outstanding hole transport capability . It has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . The compound’s interaction with its targets involves various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Result of Action

The result of NPB’s action is primarily observed in its application in organic electronic devices. Its outstanding hole transport capability enhances device morphology and is beneficial for device longevity

Action Environment

The action of NPB can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, its use in electronic devices suggests that factors such as temperature and electrical conditions could also impact its performance .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

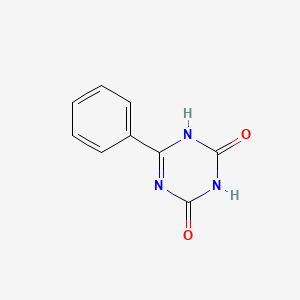

N-(4-phenylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMBNTOZUIMCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284942 | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-92-1 | |

| Record name | NSC39905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Biphenylyl)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)